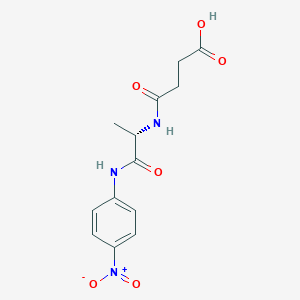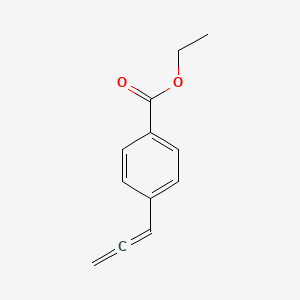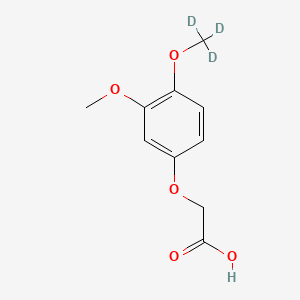
2-(3,4-Dimethoxyphenoxy)acetic acid-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethoxyphenoxy)acetic acid-d3 is a deuterated derivative of 2-(3,4-Dimethoxyphenoxy)acetic acid. This compound is often used in scientific research due to its unique properties, which include the presence of deuterium atoms. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their physical and chemical properties, making them useful in various research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenoxy)acetic acid-d3 typically involves the reaction of 3,4-dimethoxyphenol with chloroacetic acid-d3 under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid-d3, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, controlled temperatures, and specific catalysts to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dimethoxyphenoxy)acetic acid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(3,4-Dimethoxyphenoxy)acetic acid-d3 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a tracer in metabolic studies.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dimethoxyphenoxy)acetic acid-d3 involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of deuterium atoms can influence the compound’s binding affinity and metabolic stability, leading to altered biological effects. The pathways involved in its action include various enzymatic reactions and receptor-mediated processes.
Comparaison Avec Des Composés Similaires
2-(3,4-Dimethoxyphenoxy)acetic acid-d3 can be compared with other similar compounds, such as:
2-(3,4-Dimethoxyphenoxy)acetic acid: The non-deuterated version, which has different physical and chemical properties.
3,4-Dimethoxyphenylacetic acid: A structurally related compound with similar but distinct reactivity and applications.
Homoveratric acid: Another related compound with different functional groups and properties.
The uniqueness of this compound lies in its deuterium content, which imparts unique properties that are valuable in research and industrial applications.
Propriétés
Formule moléculaire |
C10H12O5 |
|---|---|
Poids moléculaire |
215.22 g/mol |
Nom IUPAC |
2-[3-methoxy-4-(trideuteriomethoxy)phenoxy]acetic acid |
InChI |
InChI=1S/C10H12O5/c1-13-8-4-3-7(5-9(8)14-2)15-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)/i1D3 |
Clé InChI |
KIQCIOGYLAKKJT-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)OCC(=O)O)OC |
SMILES canonique |
COC1=C(C=C(C=C1)OCC(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


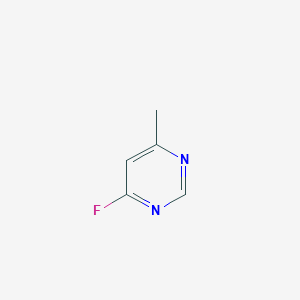
![8-methyl-2-({[1,2,4]triazolo[4,3-a]pyridin-3-yloxy}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12431152.png)
![methyl (4aR,7S)-7-acetyloxy-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12431169.png)
![5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1-(methyl-d3)-1H-benzimidazole](/img/structure/B12431172.png)
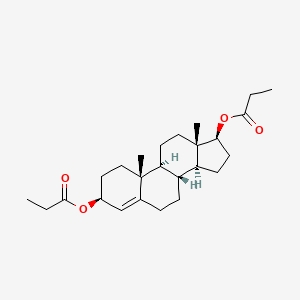
![6-(2-Methylphenyl)-6,9-diazaspiro[4.5]decane](/img/structure/B12431187.png)
![[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12431202.png)


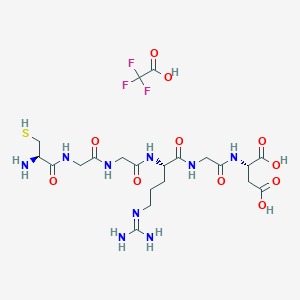
![(3Z)-2,3-Dihydro-7-hydroxy-3-[(4-methoxyphenyl)methylene]-4H-1-benzopyran-4-one](/img/structure/B12431216.png)
